S-[4-(4-phenylphenyl)phenyl] ethanethioate
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Overview
Description
S-[4-(4-phenylphenyl)phenyl] ethanethioate is a chemical compound known for its unique structure and properties It is a thioester derivative, which means it contains a sulfur atom bonded to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(4-phenylphenyl)phenyl] ethanethioate typically involves the reaction of 4-(4-phenylphenyl)phenyl thiol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-(4-phenylphenyl)phenyl thiol+ethanoyl chloride→S-[4-(4-phenylphenyl)phenyl] ethanethioate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
S-[4-(4-phenylphenyl)phenyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acyl group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
S-[4-(4-phenylphenyl)phenyl] ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of S-[4-(4-phenylphenyl)phenyl] ethanethioate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This acylation can modulate the activity of enzymes or alter the function of proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
S-phenyl ethanethioate: A simpler thioester with a phenyl group instead of the more complex 4-(4-phenylphenyl)phenyl group.
Thioacetic acid S-phenyl ester: Another thioester with a similar structure but different substituents.
Uniqueness
S-[4-(4-phenylphenyl)phenyl] ethanethioate is unique due to its bulky and complex aromatic structure, which can influence its reactivity and interactions with other molecules. This structural complexity can provide advantages in specific applications, such as increased selectivity in biochemical assays or enhanced stability in industrial processes.
Properties
CAS No. |
529514-65-6 |
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Molecular Formula |
C20H16OS |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
S-[4-(4-phenylphenyl)phenyl] ethanethioate |
InChI |
InChI=1S/C20H16OS/c1-15(21)22-20-13-11-19(12-14-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
WRODSAQSAYKDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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